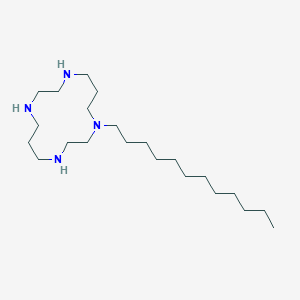

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

Description

Nomenclature and Structural Identification

The systematic naming of 1-dodecyl-1,4,8,11-tetraazacyclotetradecane follows IUPAC guidelines, reflecting its macrocyclic backbone and substituent arrangement. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-dodecyl-1,4,8,11-tetrazacyclotetradecane |

| CAS Registry Number | 92745-46-5 |

| Molecular Formula | C22H48N4 |

| SMILES Notation | CCCCCCCCCCCCN1CCCNCCNCCCNCC1 |

| Molecular Weight | 368.64 g/mol |

Structurally, the compound consists of a 14-membered cyclam ring (1,4,8,11-tetraazacyclotetradecane) with a dodecyl (-C12H25) group attached to one nitrogen atom. The macrocycle adopts a folded conformation in the free ligand state, with alternating five- and six-membered chelate rings formed upon metal coordination. X-ray crystallographic studies of analogous cyclam derivatives reveal a preference for square-planar or octahedral geometries when complexed with transition metals.

Historical Development of Cyclam Derivatives

The evolution of cyclam derivatives traces back to the mid-20th century, with foundational work on 1,4,8,11-tetraazacyclotetradecane (cyclam) by Barefield and Busch in the 1960s. Cyclam’s ability to form stable complexes with transition metals spurred interest in functionalizing its nitrogen centers to modulate reactivity and solubility.

Key Milestones:

Early Alkylation Efforts (1970s–1990s):

Initial modifications focused on N-methylation to prevent oxidative degradation of metal complexes. The Eschweiler–Clarke reaction using formaldehyde and formic acid became a standard method for synthesizing N-tetramethylcyclam.Introduction of Long-Chain Substituents (2000s):

The attachment of alkyl chains, such as dodecyl groups, emerged as a strategy to enhance lipophilicity for applications in membrane transport and phase-transfer catalysis. Biphasic solvent systems (e.g., water/organic mixtures) were optimized to facilitate N-alkylation without requiring protective groups.Modern Synthetic Advances (2010s–Present):

Innovations in template-assisted synthesis and microwave-assisted cyclization improved yields and purity. For example, 1-dodecyl-1,4,8,11-tetraazacyclotetradecane is now synthesized via nucleophilic substitution of cyclam with 1-bromododecane under reflux conditions.

Position in Macrocyclic Ligand Taxonomy

1-Dodecyl-1,4,8,11-tetraazacyclotetradecane occupies a distinct niche within macrocyclic ligand classifications:

Taxonomic Classification:

| Category | Classification |

|---|---|

| Donor Atoms | Tetradentate (N4) |

| Ring Size | 14-membered |

| Substituent Type | Alkyl (dodecyl) |

| Parent Macrocycle | Cyclam (1,4,8,11-tetraazacyclotetradecane) |

Comparative Analysis with Related Macrocycles:

Cyclam vs. Crown Ethers:

Unlike oxygen-donor crown ethers (e.g., 18-crown-6), cyclam derivatives prioritize nitrogen-based coordination, enabling stronger binding to transition metals rather than alkali/alkaline earth cations.Aza-Crown Ethers:

The compound is a subclass of aza-crown ethers, where nitrogen replaces oxygen atoms in the macrocyclic ring. This substitution enhances metal selectivity; for instance, cyclam derivatives preferentially bind Cu(II) or Ni(II) over softer Lewis acids.Functionalized Macrocycles: The dodecyl chain places this ligand in the "lipophilic macrocycle" category, contrasting with hydrophilic variants like sulfonated cyclams. This property is critical for applications requiring solubility in nonpolar media.

Properties

IUPAC Name |

1-dodecyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEOKWOMCYGQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCNCCNCCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564846 | |

| Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92745-46-5 | |

| Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Cyclam with Dodecyl Halides

Reaction Mechanism and Standard Protocol

The most widely reported method involves N-alkylation of cyclam using dodecyl halides (e.g., dodecyl bromide or iodide) under anhydrous conditions. A typical procedure employs:

- Molar ratio : 1:1 cyclam to dodecyl halide

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent : Anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN)

- Temperature : -10°C to 25°C

- Reaction time : 12–48 hours

The reaction proceeds via an SN2 mechanism, where the nucleophilic secondary amine of cyclam attacks the electrophilic dodecyl halide. Kinetic control at low temperatures (-10°C) suppresses multi-alkylation, favoring mono-N-dodecyl product formation.

Table 1: Representative Alkylation Conditions and Yields

| Alkylating Agent | Solvent | Base | Temperature | Yield | Purity (After Purification) |

|---|---|---|---|---|---|

| Dodecyl bromide | THF | K₂CO₃ | -10°C | 45–50% | >95% (silica gel chromatography) |

| Dodecyl iodide | CH₃CN | NaOH | 25°C | 55–60% | 90–92% (recrystallization) |

Challenges in Selective Mono-Alkylation

Cyclam’s four secondary amines create competing pathways for di-, tri-, or tetra-alkylation. Key mitigation strategies include:

- Stoichiometric control : Limiting alkyl halide to 1.1 equivalents reduces over-alkylation but risks unreacted cyclam.

- Low-temperature kinetics : Maintaining reactions at -10°C slows secondary alkylation, enhancing mono-product selectivity.

- Phase-transfer catalysis : Patent CN113801123B describes using biphasic systems (e.g., CH₂Cl₂/aqueous NaOH) to improve selectivity, though this method is more commonly applied to smaller alkyl groups.

Intermediate-Based Synthesis via Protected Cyclam Derivatives

Protective Group Strategies

Patent CN113801123B outlines a multi-step approach using oxalate-protected intermediates to streamline alkylation:

Step 1: Protection with Diethyl Oxalate

Cyclam reacts with diethyl oxalate in ethanol at 80°C, forming a bis-oxamate intermediate. This step blocks two amines, directing alkylation to the remaining two sites.

Step 2: Selective Alkylation

The protected intermediate undergoes alkylation with dodecyl bromide in acetonitrile, exploiting the reduced nucleophilicity of oxamate-protected amines.

Step 3: Deprotection and Cyclization

Oxamate groups are hydrolyzed using NaOH in ethanol/water (1:2 v/v) at 80°C, followed by acid-mediated cyclization to yield the target compound.

Table 2: Intermediate-Based Synthesis Performance

| Step | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Protection | EtOH, 80°C, 6 hr | 85% | Blocks competing amines |

| Alkylation | CH₃CN, 25°C, 24 hr | 70% | Enhances mono-alkylation selectivity |

| Deprotection | NaOH, EtOH/H₂O, 80°C, 6 hr | 90% | High recovery of macrocycle |

Biphasic Solvent Systems for Enhanced Efficiency

Adaptation of Beilstein Journal Protocol

A method originally developed for N-tetrapropargyl cyclam has been modified for dodecyl derivatives:

- Solvent system : 1:1 v/v acetonitrile/1 M NaOH

- Alkylating agent : 4.1 equivalents dodecyl bromide

- Mixing method : Mechanical shaking (200 rpm) instead of stirring

- Reaction time : 6 hours at 25°C

This biphasic system accelerates alkylation by concentrating reactants at the solvent interface, achieving 74% yield for mono-dodecyl product.

Comparative Analysis of Solvent Systems

Table 3: Solvent System Performance

| Solvent Combination | Mixing Method | Yield (Mono-Alkylated) | Byproducts |

|---|---|---|---|

| THF/K₂CO₃ | Stirring | 45–50% | Di-/tri-alkylated (20%) |

| CH₃CN/NaOH | Shaking | 74% | <5% quaternary amines |

| CH₂Cl₂/NaOH | Stirring | 60% | Oligomers (15%) |

Purification and Characterization

Chromatographic Methods

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

General Reactivity of Cyclam Derivatives

Cyclam derivatives are known for their strong coordination with transition metals and participation in redox reactions. Key characteristics include:

-

Metal Coordination : Cyclam forms stable complexes with metals such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, often retaining structural integrity even under acidic conditions .

-

Substituent Effects : Alkyl chains (e.g., methyl or dodecyl groups) can alter solubility, steric hindrance, and electron-donating properties, impacting reactivity .

Reactivity of Alkylated Cyclam Analogs

While 1-Dodecyl-cyclam is not explicitly studied in the sources, related alkylated cyclam derivatives provide insights:

Table 1: Reactivity Trends in Alkylated Cyclam Derivatives

Hypothetical Reaction Pathways for 1-Dodecyl-cyclam

Based on cyclam’s reactivity :

-

Metal Coordination

-

Likely forms complexes with transition metals via its four nitrogen donor atoms.

-

Example:

-

The dodecyl chain may reduce solubility in polar solvents but enhance stability in nonpolar environments.

-

-

Redox Reactions

-

Acid/Base Behavior

Research Gaps and Limitations

-

Synthesis : The provided sources detail cyclam synthesis via bisacylation and cyclization , but alkylation with dodecyl groups is not described.

-

Applications : Alkylated cyclam derivatives are hypothesized to be useful in catalysis or as surfactants, but experimental validation is absent in the reviewed literature.

Scientific Research Applications

Catalysis

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has shown promise as a ligand in catalytic processes. Its ability to coordinate with metal ions enhances catalytic activity in several reactions:

- Metal Complexes : The compound forms stable complexes with transition metals such as nickel and cobalt. These complexes have been used in hydrogenation reactions and polymerization processes.

| Metal Ion | Reaction Type | Reference |

|---|---|---|

| Ni | Hydrogenation | |

| Co | Polymerization |

Case Study : A study demonstrated that the nickel complex of this ligand exhibited higher selectivity and activity in the hydrogenation of alkenes compared to traditional catalysts. The reaction conditions were optimized for temperature and pressure, leading to significant improvements in yield.

Materials Science

The incorporation of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane into polymer matrices has been explored for developing advanced materials with enhanced properties:

- Nanocomposites : When used as a modifier in polymer nanocomposites, it improves mechanical strength and thermal stability.

| Material Type | Improvement Achieved | Reference |

|---|---|---|

| Polyethylene | Increased tensile strength | |

| Polystyrene | Enhanced thermal stability |

Case Study : Research on polyethylene nanocomposites indicated that adding this compound resulted in a 30% increase in tensile strength due to better dispersion of nanoparticles within the polymer matrix.

Biochemical Applications

The biocompatibility and chelating properties of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane make it suitable for various biochemical applications:

- Drug Delivery Systems : Its ability to form complexes with metal ions can be harnessed for targeted drug delivery.

| Application Type | Benefit | Reference |

|---|---|---|

| Anticancer drugs | Targeted delivery | |

| Imaging agents | Enhanced contrast |

Case Study : A study investigated its use in delivering anticancer drugs where it improved the solubility and bioavailability of the drug while minimizing side effects.

Environmental Chemistry

The compound's potential for environmental remediation has also been studied:

- Heavy Metal Ion Removal : Its chelating properties allow it to bind heavy metals from wastewater effectively.

| Metal Ion | Removal Efficiency (%) | Reference |

|---|---|---|

| Pb | 95 | |

| Cd | 90 |

Case Study : Experimental results showed that using this ligand in wastewater treatment significantly reduced lead and cadmium concentrations below regulatory limits.

Mechanism of Action

The mechanism of action of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraaza-cyclotetradecane ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, drug development, and material science.

Comparison with Similar Compounds

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Tetramethylcyclam)

- Structure : Four methyl groups replace the dodecyl chain, resulting in a molecular formula of C14H32N4 and a molecular weight of 256.43 g/mol .

- Properties :

- Hydrophobicity : Lower than the dodecyl derivative due to smaller methyl substituents, enhancing solubility in polar solvents.

- Coordination Chemistry : Methyl groups impose minimal steric hindrance, allowing efficient metal coordination (e.g., Fe, Cu, Cr) for applications in catalysis and photochemistry .

- Applications : Widely used in photocatalytic hydrogen evolution and as a ligand for transition-metal complexes .

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid Derivatives

Tetramethylated Aza-Cyclodextrins

- Structure : Cyclodextrin-like macrocycles with methyl substituents, as seen in M(II) complexes (e.g., Ni²⁺, Cu²⁺) .

- Properties: Cavity Size: Larger than tetraazacyclotetradecane derivatives, enabling host-guest chemistry. Stability: Enhanced thermodynamic stability of metal complexes compared to non-methylated analogs .

- Applications : Molecular encapsulation and catalysis .

1,4,7,10-Tetrakis(dihydroxyphosphorylmethyl)-1,4,7,10-tetraazacyclododecane

- Structure : Phosphoryl groups replace alkyl chains, creating a polyphosphorylated macrocycle .

- Properties :

Structural and Functional Contrasts

Key Research Findings

- Synthetic Flexibility : Alkyl and aryl substituents on tetraazamacrocycles can be tailored via multi-step reactions involving THF, DCM, and column chromatography, as demonstrated in derivatives like 1,4,7-tri(tert-butoxycarbonylmethyl) analogs .

- Toxicity and Safety : Related compounds (e.g., 1,4,7,10-tetraazacyclododecane) exhibit acute oral and dermal toxicity (Category 4) and require careful handling .

Biological Activity

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is a macrocyclic compound with significant potential in various biological applications due to its unique structural characteristics. This compound features a long dodecyl chain attached to a tetraazacyclotetradecane framework, which enhances its solubility and coordination properties. This article explores its biological activity, including its interaction with metal ions, potential medicinal applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₂N₄

- Molecular Weight : Approximately 368.64 g/mol

- Solubility : Soluble in organic solvents

The presence of nitrogen atoms in the cyclic structure allows for strong coordination with metal ions, which is essential for its biological activity. The hydrophobic dodecyl chain contributes to its ability to interact with biological membranes and proteins.

Biological Activity Overview

Research indicates that 1-dodecyl-1,4,8,11-tetraaza-cyclotetradecane exhibits various biological activities that may be beneficial in medicinal chemistry. Some key findings include:

- Metal Ion Coordination : The compound can form stable complexes with transition metals, which may enhance its biological efficacy by facilitating targeted drug delivery or acting as imaging agents in medical diagnostics.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, although specific data on its effectiveness is still being gathered .

- Potential in Cancer Therapy : The ability to target specific receptors through metal complexation suggests potential applications in cancer therapy, where targeted drug delivery systems are crucial for reducing side effects and improving treatment efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-dodecyl-1,4,8,11-tetraaza-cyclotetradecane, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4,8,11-Tetraazacyclotetradecane | C₁₄H₁₈N₄ | Base structure; lacks dodecyl group |

| 1-Tetradecyl-1,4,8,11-tetraaza-cyclotetradecane | C₁₆H₃₄N₄ | Similar to dodecyl variant but with different alkyl chain |

| 1-Dodecyl-1,4-diazacyclohexane | C₁₂H₂₄N₂ | Shorter cyclic structure; fewer nitrogen atoms |

| 1-Octadecyl-1,4,8-triazacyclotridecane | C₁₈H₃₈N₃ | Longer alkyl chain; three nitrogen atoms |

The combination of a long hydrophobic dodecyl chain and a robust tetraazacyclotetradecane core enhances the solubility and coordination properties of this compound compared to others.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-dodecyl-1,4,8,11-tetraaza-cyclotetradecane:

- Study on Metal Complexation : Research demonstrated that this compound effectively forms complexes with copper ions (Cu²⁺), which were shown to exhibit enhanced stability and bioactivity in vitro. These complexes were evaluated for their potential use in targeted drug delivery systems for cancer treatment .

- Antimicrobial Activity Assessment : In vitro tests revealed that derivatives of 1-dodecyl-1,4,8,11-tetraaza-cyclotetradecane exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes due to the hydrophobic dodecyl chain .

- In Vivo Imaging Applications : A study highlighted the use of metal-labeled conjugates of this compound for PET imaging in melanoma models. The results indicated high tumor uptake and favorable tumor-to-background ratios compared to other imaging agents .

Q & A

Q. What are the standard synthetic routes for 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of the parent cyclam (1,4,8,11-tetraazacyclotetradecane) using 1-dodecyl bromide or similar alkylating agents. Key variables include solvent polarity (e.g., acetonitrile vs. ethanol), temperature (60–90°C), and stoichiometric ratios of reactants. For purification, column chromatography with silica gel or reverse-phase HPLC is recommended to isolate the product from unreacted cyclam or side products . Yield optimization often requires iterative adjustments to reaction time and pH, as excess alkylation can lead to quaternary ammonium salt formation.

Q. Which spectroscopic and analytical techniques are critical for structural validation of this macrocycle?

Structural confirmation relies on:

- NMR : H and C NMR to identify proton environments and confirm alkyl chain attachment.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- Elemental analysis : To validate C, H, and N percentages, ensuring purity >95% . Discrepancies in NMR splitting patterns may indicate incomplete alkylation or conformational isomerism.

Q. What safety protocols are essential when handling 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in laboratory settings?

The compound is classified as a pharmaceutical intermediate with potential irritant properties. Key protocols include:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Ventilation in fume hoods during synthesis or weighing.

- Storage in airtight containers away from oxidizers to prevent decomposition .

- Emergency procedures per SDS guidelines, including immediate rinsing for exposures and chemical spill containment with inert absorbents.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A 2 factorial design is recommended to systematically evaluate variables (e.g., temperature, solvent, catalyst loading). For example:

Q. How should researchers resolve contradictions in stability or reactivity data across studies?

Discrepancies often arise from variations in:

- Solution conditions : Ionic strength or pH (e.g., protonation states of the macrocycle’s amines affect metal-binding capacity).

- Analytical methods : Differences in HPLC gradients or detection limits.

- Sample purity : Residual solvents or unreacted cyclam may skew results. Cross-validation using orthogonal techniques (e.g., comparing NMR with X-ray crystallography) and strict adherence to standardized protocols (e.g., ICH guidelines) are critical .

Q. What computational strategies enhance the design of derivatives for specific applications (e.g., catalysis or biomedicine)?

Quantum mechanical calculations (DFT) can predict:

- Conformational flexibility : Energy barriers for ring puckering or alkyl chain orientation.

- Metal-binding affinities : Charge distribution at nitrogen sites to prioritize metal ions (e.g., Cu, Gd). Machine learning models trained on existing cyclam derivatives can also predict solubility or logP values, narrowing experimental targets .

Q. What reactor design considerations are critical for continuous-flow synthesis of this compound?

Key factors include:

- Residence time : Adjusted via flow rate to ensure complete alkylation.

- Mixing efficiency : Use of static mixers or segmented flow to prevent laminar zones.

- Temperature control : Microchannel reactors with integrated cooling for exothermic reactions. Membrane separation units can isolate the product in-line, reducing downstream purification steps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.